Acetylvalerenolsäure

Übersicht

Beschreibung

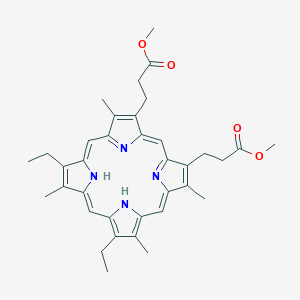

Acetylvalerenolic acid is a derivative of valerenic acid . It is a component of essential oil of valerian and has a hypnotic effect .

Synthesis Analysis

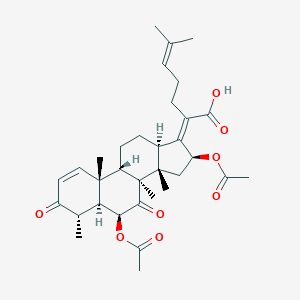

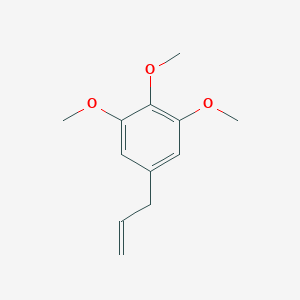

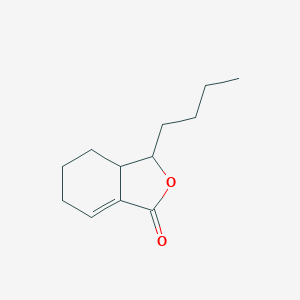

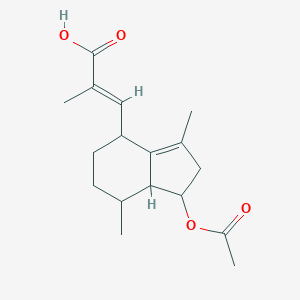

Acetylvalerenolic acid is a natural product derived from plant source . The exact synthesis process is not detailed in the available resources, but it’s known that it’s derived from valerenic acid .Molecular Structure Analysis

The empirical formula of Acetylvalerenolic acid is C17H24O4 . Its molecular weight is 292.37 .Physical And Chemical Properties Analysis

Acetylvalerenolic acid is a solid substance . It has a molecular weight of 292.37 . It’s stored at a temperature of -20°C .Wirkmechanismus

Acetylvalerenolic acid, also known as Acetoxyvalerenic Acid, is a derivative of valerenic acid and is a component of essential oil of valerian . This compound has been found to have significant biological activity, which we will explore in the following sections.

Target of Action

Acetylvalerenolic acid primarily targets the γ-aminobutyric acid (GABA) type A (GABAA) receptors . These receptors are an integral part of the central nervous system and play a crucial role in mediating inhibitory synaptic transmission. They are involved in various physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .

Mode of Action

Acetylvalerenolic acid acts as a β2/3 subunit-specific modulator of GABAA receptors . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to an overall decrease in neuronal excitability . This modulation of GABAA receptors results in anxiolytic effects, contributing to the compound’s potential use in managing anxiety disorders .

Biochemical Pathways

The primary biochemical pathway affected by Acetylvalerenolic acid is the GABAergic system . By modulating GABAA receptors, it influences the balance between inhibitory and excitatory neurotransmission in the brain . Additionally, Acetylvalerenolic acid has been found to inhibit NF-kappaB, a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at -20°c . More research is needed to fully understand the ADME properties of Acetylvalerenolic acid and their impact on its bioavailability.

Result of Action

The modulation of GABAA receptors by Acetylvalerenolic acid leads to a decrease in neuronal excitability, which can result in anxiolytic effects . Additionally, its inhibition of NF-kappaB can potentially modulate immune responses . It has been found to be cytotoxic to certain cell lines , indicating that it may have potential applications in cancer treatment.

Action Environment

The action, efficacy, and stability of Acetylvalerenolic acid can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the compound’s effects can be influenced by the physiological environment within the body, such as pH levels and the presence of other molecules. More research is needed to fully understand how these and other environmental factors influence the action of Acetylvalerenolic acid.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Acetylvalerenolic acid in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using Acetylvalerenolic acid in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on Acetylvalerenolic acid. One potential direction is to investigate its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Acetylvalerenolic acid to optimize its dosage and delivery. Additionally, further research is needed to understand the mechanism of action of Acetylvalerenolic acid and its interactions with other drugs and compounds.

Conclusion:

In conclusion, Acetylvalerenolic acid is a natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its dosage and delivery.

Wissenschaftliche Forschungsanwendungen

Sedative Eigenschaften in Lavendel

Acetoxyvalerensäure wurde in Lavendel-Extrakten identifiziert, insbesondere in den Blüten und Blattstängeln von Lavandula angustifolia-Sorten wie ‘Blue River’ und ‘Ellagance Purple’. Diese Verbindungen zeichnen sich durch ihre sedative Wirkung aus und sind für potenzielle medizinische Anwendungen in der modernen Phytotherapie wichtig .

Angstlösende Effekte

Forschungen haben gezeigt, dass Acetoxyvalerensäure die angstlösende Wirkung von Valeriansäure in Bindungsassays umwandeln kann. Dies deutet auf eine potenzielle Anwendung bei der Entwicklung von Behandlungen für Angststörungen hin .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBXZFLAYWAXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861038 | |

| Record name | 3-[1-(Acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81397-67-3 | |

| Record name | 3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81397-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.